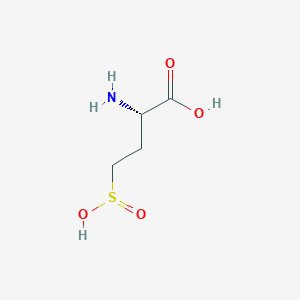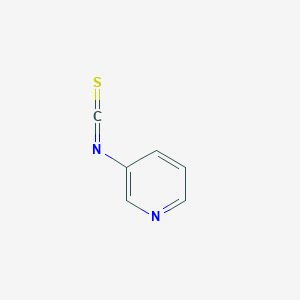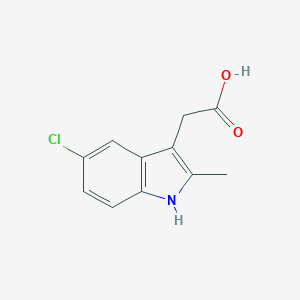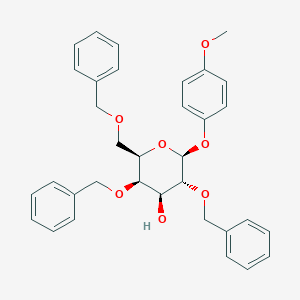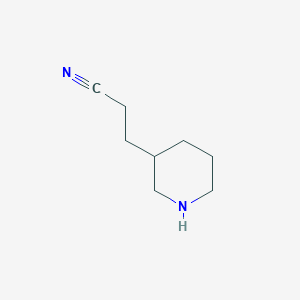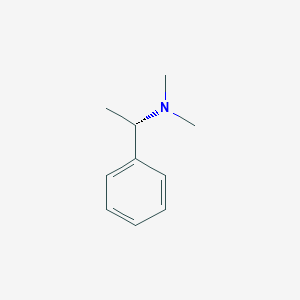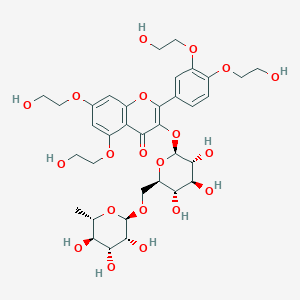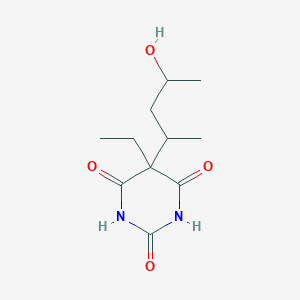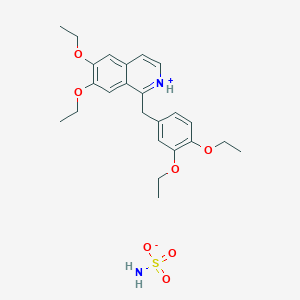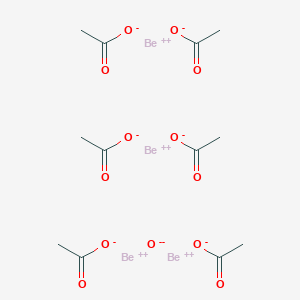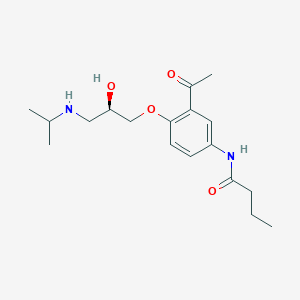
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane, also known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a boron-dipyrromethene core structure that makes it highly stable and resistant to photobleaching. This stability, coupled with its bright fluorescence, makes it an ideal tool for a wide range of applications in the field of biochemistry and biophysics.
Mécanisme D'action
The exact mechanism of action of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane is not fully understood. However, it is believed that the boron atom in the core structure of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane plays a key role in its fluorescent properties. The boron atom is thought to stabilize the molecule and prevent it from undergoing photobleaching, which is a common problem with other fluorescent dyes.
Effets Biochimiques Et Physiologiques
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for studying biological processes without disrupting them.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in lab experiments are its stability, brightness, and resistance to photobleaching. Its stability allows for long-term imaging and tracking of biological processes, while its brightness allows for the detection of low levels of molecules. Its resistance to photobleaching allows for repeated imaging without the need for frequent dye replenishment.
The limitations of using 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in lab experiments are its cost and availability. 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane is a relatively expensive dye, and its availability can be limited depending on the supplier.
Orientations Futures
There are several future directions for the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in scientific research. One direction is the development of new 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane derivatives with improved properties, such as increased brightness or different emission wavelengths. Another direction is the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in combination with other imaging techniques, such as super-resolution microscopy or electron microscopy, to provide more detailed information about biological processes. Additionally, the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in vivo for imaging and tracking of biological processes in living organisms is an area of active research.
Méthodes De Synthèse
The synthesis of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane involves the reaction of boron trifluoride diethyl etherate with 2,3-dimethyl-1,3-butadiene in the presence of dimethylamine. The resulting product is then treated with sulfur to form the final compound, 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane.
Applications De Recherche Scientifique
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has a wide range of applications in scientific research, particularly in the field of biochemistry and biophysics. Its bright fluorescence and stability make it an ideal tool for imaging and tracking biological molecules and processes. 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has been used to study protein-protein interactions, DNA-protein interactions, and intracellular signaling pathways. It has also been used to track the movement of molecules within cells and to monitor changes in cellular activity.
Propriétés
Numéro CAS |
19172-56-6 |
|---|---|
Nom du produit |
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane |
Formule moléculaire |
C6H16B2N2S2 |
Poids moléculaire |
202 g/mol |
Nom IUPAC |
2-N,2-N,3-N,3-N-tetramethyl-1,4,2,3-dithiadiborinane-2,3-diamine |
InChI |
InChI=1S/C6H16B2N2S2/c1-9(2)7-8(10(3)4)12-6-5-11-7/h5-6H2,1-4H3 |
Clé InChI |
VDUSAUMCQOIGGN-UHFFFAOYSA-N |
SMILES |
B1(B(SCCS1)N(C)C)N(C)C |
SMILES canonique |
B1(B(SCCS1)N(C)C)N(C)C |
Synonymes |
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



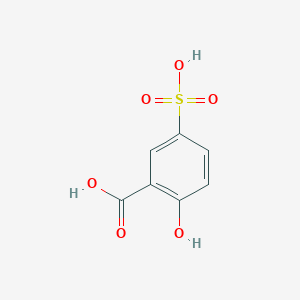
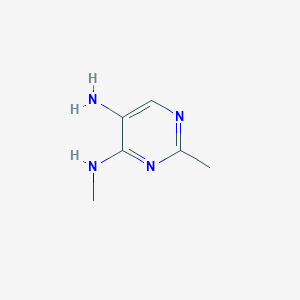
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
